![molecular formula C24H21N5O3 B2546979 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-89-2](/img/structure/B2546979.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a dihydroquinoline, a pyridine, and a pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione groups are both heterocyclic compounds, which can have interesting electronic and steric properties .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the dihydroquinoline and pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound plays a role in the synthesis of heterocyclic compounds, where processes like radical cyclization have been utilized to create pyrimidine-annulated heterocycles. Such methodologies enable the formation of complex molecular structures with potential applications in pharmaceuticals and materials science (Majumdar & Mukhopadhyay, 2003).
Antioxidant Properties
- Derivatives of dihydroquinolin have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, demonstrating the compound's potential in improving the longevity and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).
Chemosensor Applications
- The compound's derivatives have been developed as chemosensors for the selective detection of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing its utility in environmental monitoring and diagnostic assays. These chemosensors offer high selectivity and sensitivity, critical for tracking metal ion levels in various contexts (Jang, Kang, Yun, & Kim, 2018).
Antimicrobial and Photophysical Studies
- Novel spiro derivatives of the compound have shown antimicrobial activities, underlining its potential in developing new antimicrobial agents. This exploration into the compound's biological activities could pave the way for new therapeutic agents (Faty, Rashed, & Youssef, 2015).
- The design and synthesis of pyrimidine-phthalimide derivatives from the compound have been investigated for their photophysical properties and pH-sensing applications, demonstrating its potential in sensor technology and materials science for detecting environmental changes (Yan, Meng, Li, Ge, & Lu, 2017).
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-13-5-8-18-7-1-2-9-19(18)27)16-28-20-10-4-12-26-22(20)23(31)29(24(28)32)15-17-6-3-11-25-14-17/h1-4,6-7,9-12,14H,5,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJXBJXWASIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

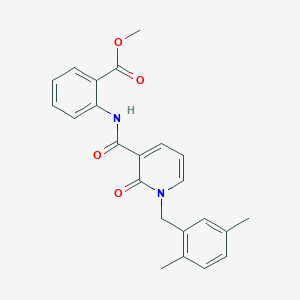
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
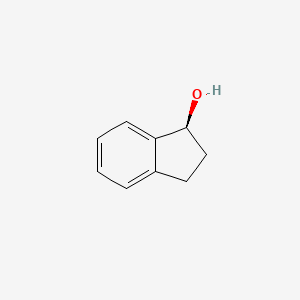
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
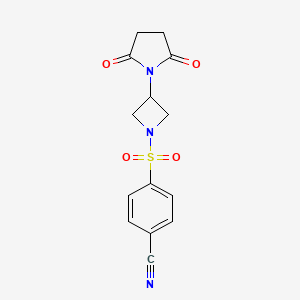
![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)


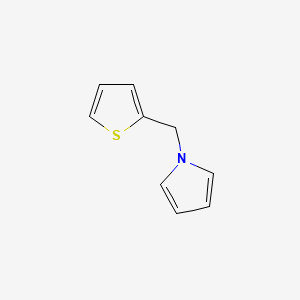
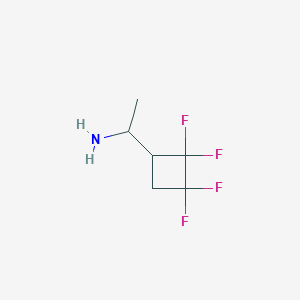
![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)
